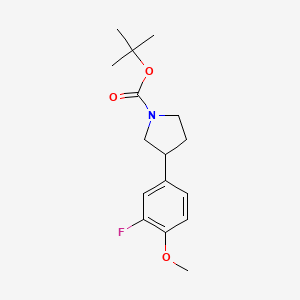
1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C16H22FNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, such as cyclization of appropriate precursors or ring-closing reactions.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Fluoro and Methoxy Substituents: The phenyl ring with the desired substituents (fluoro and methoxy groups) is introduced through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the substituents on the phenyl ring or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the fluoro or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine or iodine) and nucleophiles (e.g., amines or thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving nitrogen-containing heterocycles.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the fluoro and methoxy substituents can affect its binding affinity and selectivity.
相似化合物的比较
1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-methoxyphenyl)pyrrolidine: Lacks the fluoro substituent, which may result in different reactivity and binding properties.
1-Boc-3-(3-fluorophenyl)pyrrolidine: Lacks the methoxy substituent, which can affect its solubility and interactions with biological targets.
1-Boc-3-(3-chloro-4-methoxyphenyl)pyrrolidine: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in the combination of the Boc protecting group, the fluoro substituent, and the methoxy group, which together confer specific chemical and biological properties that can be leveraged in various applications.
属性
分子式 |
C16H22FNO3 |
|---|---|
分子量 |
295.35 g/mol |
IUPAC 名称 |
tert-butyl 3-(3-fluoro-4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-8-7-12(10-18)11-5-6-14(20-4)13(17)9-11/h5-6,9,12H,7-8,10H2,1-4H3 |
InChI 键 |
SXTCPNYGKDOXAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


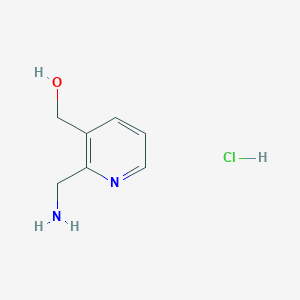





![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
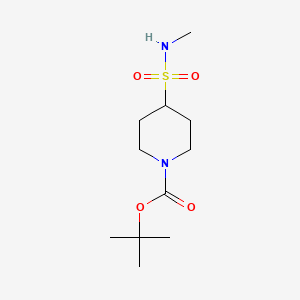
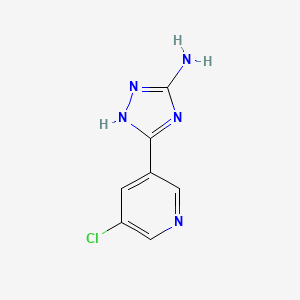
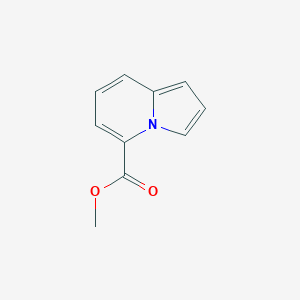
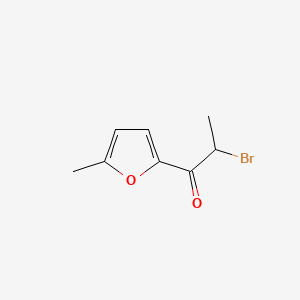
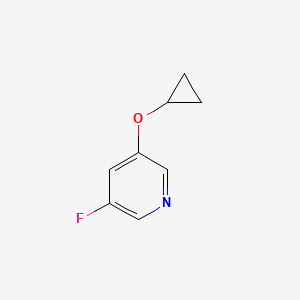
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
